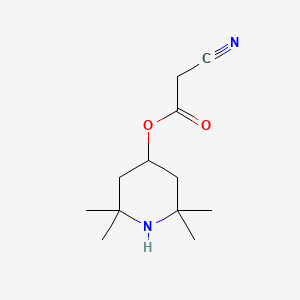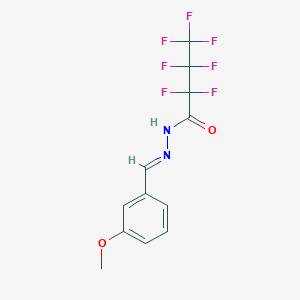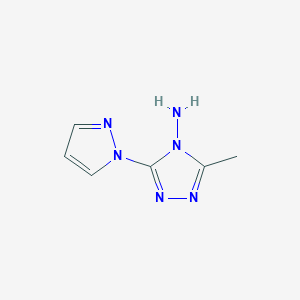
4-chloro-N'-(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 4-chloro-N’-(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ylidene)benzohydrazide typically involves a multi-step process:
Formation of Tetraphenylcyclopentadienone: This is achieved through a double aldol condensation reaction involving benzil and dibenzyl ketone in the presence of a basic catalyst.
Hydrazone Formation: The tetraphenylcyclopentadienone is then reacted with 4-chlorobenzohydrazide under acidic conditions to form the final product.
化学反応の分析
4-chloro-N’-(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ylidene)benzohydrazide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and catalysts for various industrial processes
作用機序
The mechanism of action of 4-chloro-N’-(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ylidene)benzohydrazide involves its interaction with specific molecular targets. The compound’s structure allows it to participate in electron transfer reactions, making it a potential candidate for redox-active applications. The exact molecular pathways and targets are still under investigation, but its ability to form stable complexes with metals suggests its use in catalysis and material science .
類似化合物との比較
Similar compounds include:
Tetraphenylcyclopentadienone: Known for its stability and use in Diels-Alder reactions.
4-chlorobenzohydrazide: A simpler compound used in various organic syntheses.
Hydrazones: A class of compounds with diverse applications in organic chemistry.
The uniqueness of 4-chloro-N’-(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ylidene)benzohydrazide lies in its combination of a tetraphenylcyclopentadienone core with a hydrazone moiety, providing a versatile platform for further functionalization and application in various fields .
特性
分子式 |
C36H25ClN2O |
|---|---|
分子量 |
537.0 g/mol |
IUPAC名 |
4-chloro-N-[(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ylidene)amino]benzamide |
InChI |
InChI=1S/C36H25ClN2O/c37-30-23-21-29(22-24-30)36(40)39-38-35-33(27-17-9-3-10-18-27)31(25-13-5-1-6-14-25)32(26-15-7-2-8-16-26)34(35)28-19-11-4-12-20-28/h1-24H,(H,39,40) |
InChIキー |
UAFMUSYPSBKHIK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=NNC(=O)C3=CC=C(C=C3)Cl)C(=C2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-indole](/img/structure/B14949375.png)




![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B14949409.png)
![3-(5-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B14949417.png)
![3-(4-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14949424.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B14949439.png)

![3,3,7,8-tetramethyl-11-(5-nitrothiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14949451.png)
![ethyl 4-({(2Z)-6-[(2-chlorophenyl)carbamoyl]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14949456.png)
![N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide](/img/structure/B14949464.png)
![(2Z)-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B14949468.png)
